Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium
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Overview
Description
Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium is a compound that belongs to the class of N-heterocyclic carbene (NHC) ligands. These ligands are known for their strong σ-donating properties and ability to stabilize metal centers, making them valuable in various catalytic applications. The compound is particularly notable for its use in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium typically involves the reaction of an imidazolium salt with a palladium precursor. One common method is the reaction of 1,3-dihydro-2H-imidazolium chloride with palladium acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) under certain conditions.
Substitution: The ligand can be substituted with other ligands to form different palladium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines or other NHC ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields palladium(II) complexes, while reduction can regenerate the palladium(0) species .
Scientific Research Applications
Mechanism of Action
The mechanism by which Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium exerts its effects involves the coordination of the NHC ligand to the palladium center. This coordination stabilizes the palladium and enhances its catalytic activity. The compound facilitates various catalytic cycles, including oxidative addition, transmetalation, and reductive elimination, which are essential steps in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: Another NHC ligand with similar properties but different steric and electronic characteristics.
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: Known for its use in gold and copper catalysis.
Uniqueness
Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium is unique due to its specific electronic properties and ability to stabilize palladium centers effectively. This makes it particularly valuable in palladium-catalyzed cross-coupling reactions, where it often outperforms other ligands in terms of yield and selectivity.
Properties
CAS No. |
199447-51-3 |
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Molecular Formula |
C6H8N4Pd |
Molecular Weight |
242.57 g/mol |
IUPAC Name |
bis(1,3-dihydroimidazol-2-ylidene)palladium |
InChI |
InChI=1S/2C3H4N2.Pd/c2*1-2-5-3-4-1;/h2*1-2,4-5H; |
InChI Key |
CCMZVKPXZXZWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=[Pd]=C2NC=CN2)N1 |
Origin of Product |
United States |
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